molecular formula C15H21N B15223313 1-Cinnamylazepane

1-Cinnamylazepane

Cat. No.: B15223313
M. Wt: 215.33 g/mol
InChI Key: ACLWQZLLZUBDMJ-DHZHZOJOSA-N
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Description

1-Cinnamylazepane is a chemical compound with the molecular formula C15H21N and a molecular weight of 215.33 g/mol It is characterized by the presence of an azepane ring substituted with a cinnamyl group

Preparation Methods

The synthesis of 1-Cinnamylazepane typically involves the reaction of azepane with cinnamyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-Cinnamylazepane undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Cinnamylazepane involves its interaction with specific molecular targets and pathways. For instance, it may bind to central nervous system receptors, modulating neurotransmitter activity and exerting anxiolytic or analgesic effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with GABA receptors and other neurotransmitter systems.

Comparison with Similar Compounds

1-Cinnamylazepane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cinnamyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]azepane

InChI

InChI=1S/C15H21N/c1-2-7-13-16(12-6-1)14-8-11-15-9-4-3-5-10-15/h3-5,8-11H,1-2,6-7,12-14H2/b11-8+

InChI Key

ACLWQZLLZUBDMJ-DHZHZOJOSA-N

Isomeric SMILES

C1CCCN(CC1)C/C=C/C2=CC=CC=C2

Canonical SMILES

C1CCCN(CC1)CC=CC2=CC=CC=C2

Origin of Product

United States

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